tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research. It is a derivative of hydrazine and is widely used in the synthesis of various organic compounds. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted hydrazine derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate involves its ability to form stable intermediates with various substrates. It can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the presence of the tert-butyl and dimethyl groups, which enhance the nucleophilicity of the hydrazine moiety .

Comparison with Similar Compounds

Similar Compounds

Tert-Butyl carbamate: Similar in structure but lacks the hydrazine moiety.

2,2-Dimethylhydrazine: Contains the hydrazine group but lacks the tert-butyl carbamate structure.

Hydrazine derivatives: Various hydrazine derivatives share similar reactivity but differ in their substituents and applications.

Uniqueness

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is unique due to its combination of the tert-butyl carbamate and dimethylhydrazine moieties. This combination imparts stability and reactivity, making it a versatile reagent in organic synthesis and various scientific applications.

Biological Activity

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is a hydrazine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

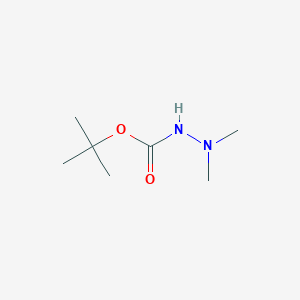

This compound can be represented by the following structural formula:

The compound features a tert-butyl group, two methyl groups on the hydrazine moiety, and a carboxylate functional group. These structural components play a critical role in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The presence of the tert-butyl and dimethyl groups enhances its nucleophilicity, facilitating interactions with various biological pathways .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in viability in human cancer cells, suggesting potential for therapeutic use against malignancies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, exhibiting inhibitory effects comparable to standard antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Apoptotic markers were significantly elevated, indicating the compound's role in inducing programmed cell death.

- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 32-64 µg/mL for most tested strains, showcasing its potential as an effective antimicrobial agent .

Data Summary

| Biological Activity | Effect | Tested Concentration | Reference |

|---|---|---|---|

| Anticancer | Inhibits cell proliferation | 50 µM | |

| Induces apoptosis | |||

| Antimicrobial | Inhibitory effect on bacteria | 32-64 µg/mL |

Properties

IUPAC Name |

tert-butyl N-(dimethylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQWPZWIICWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621349 |

Source

|

| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160513-29-1 |

Source

|

| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.